2-メチルアデノシン

概要

説明

2-Methyladenosine (2-MeA) is an adenosine derivative that is found in a variety of organisms, including humans. It is a naturally occurring nucleoside that is part of the family of purines, which are nitrogen-containing compounds found in DNA and RNA. 2-MeA is a component of the adenine-uracil base pairing in RNA, and it has been found to play an important role in a variety of biological processes, such as transcriptional regulation, RNA splicing, and translation. In recent years, 2-MeA has become the focus of intense research into its potential as a therapeutic agent for a variety of diseases.

科学的研究の応用

RNA修飾における役割

メチルアデノシン修飾は、最も豊富なRNA修飾であり、N6-メチルアデノシン(m6A)、N1-メチルアデノシン(m1A)、および2'-O-メチルアデノシン(m6Am)が含まれます。 真核生物のRNAにおけるこれらの修飾は、不変ではなく、RNAの調節に重要な役割を果たしています .

癌研究における影響

癌に対するメチルアデノシン修飾の役割に焦点を当てた研究が増えています。これらの修飾の動的な変化は、真核生物細胞におけるRNAの代謝を調節する可能性があります。 これは、メチルアデノシン修飾が癌において重要な役割を果たしており、癌治療の可能性を提供することを確認しています .

転写後調節

メチルアデノシンは、安定性、スプライシング、および/または翻訳など、修飾されたRNAの運命に影響を与え、したがって転写後調節において重要な役割を果たしています .

発癌性および転移における役割

最近の発見は、発癌性および転移におけるメチルアデノシン修飾の根底にある生体メカニズムを示しています .

癌治療における可能性

癌治療におけるメチルアデノシン修飾の治療の可能性は、最近の研究で議論されています .

ウイルス感染への影響

RNA修飾N6-メチルアデノシン(m6A)は、ウイルス感染の軌跡に影響を与える重要な因子として浮上しています。 したがって、宿主およびウイルスRNAの両方におけるm6A修飾の正確で定量的なマッピングは、ウイルス感染中のその役割を理解するために不可欠です .

作用機序

Target of Action

2-Methyladenosine (2-MA), also known as Adenosine, 2-methyl-, is a modified form of adenosine, a nucleoside that plays crucial roles in various biological processes. The primary targets of 2-MA are the RNA molecules in cells . It is involved in the regulation of RNA metabolism, including transcription, translation, and degradation . The regulation of 2-MA modification primarily involves three key factors: methyltransferases (writers), demethylases (erasers), and 2-MA RNA-binding proteins (readers) .

Mode of Action

2-MA interacts with its targets by adding, removing, and recognizing 2-MA modifications on RNA molecules, thereby altering RNA structure and function . The addition of 2-MA methylation is primarily catalyzed by the 2-MA methyltransferase complex (MTC), with methyltransferase-like 3 (METTL3) and methyltransferase-like 14 (METTL14) serving as crucial enzymes within this complex . 2-MA demethylases primarily include fat mass and obesity-related protein (FTO) and alkylation repair homolog protein 5 (ALKBH5), which reduce 2-MA modification on RNA to unmodified adenine, thereby removing 2-MA methylation modification .

Biochemical Pathways

2-MA affects multiple aspects of mRNA metabolism, such as alternative splicing, stability, processing, splicing, and degradation of target RNA . It has been found that 2-MA plays a crucial role in various cellular biological processes by regulating transcription, translation, stability, processing, splicing, and degradation of target RNA . Dysregulation of 2-MA levels and associated modifying proteins can both inhibit and promote cancer, highlighting the importance of the tumor microenvironment in diverse biological processes .

Pharmacokinetics

It is known that 2-ma is a naturally occurring 2’-o-methylpurine nucleoside with long-lasting hypotensive properties . Resistance of 2-MA against adenosine deaminase is thought to contribute to prolonged activity .

Result of Action

The molecular and cellular effects of 2-MA’s action are diverse and context-dependent. For instance, 2-MA has been found to play a key role in health damage caused by environmental exposure by regulating post-transcriptional gene expression . It has also been implicated in the regulation of various important life activities associated with various diseases .

Action Environment

Environmental factors can influence the action, efficacy, and stability of 2-MA. For instance, 2-MA levels are altered in response to inflammation-related factors and it is closely associated with various inflammation-related diseases . Moreover, exposure to environmental toxicants can alter the methylation level of 2-MA and the expression of the 2-MA-binding protein, thus promoting the occurrence and development of cancers through diverse mechanisms .

Safety and Hazards

In terms of safety and hazards, it is recommended to avoid breathing mist, gas or vapours of 2-Methyladenosine. Contact with skin and eyes should be avoided, and personal protective equipment should be used. It is also important to ensure adequate ventilation and to keep people away from and upwind of spill/leak .

将来の方向性

The future directions of 2-Methyladenosine research are promising. The field of epitranscriptomics, which includes the study of RNA modifications like 2-Methyladenosine, has undergone tremendous growth . The modification of RNA molecules by 2-Methyladenosine has been found to regulate gene expression by affecting the fate of the RNA molecules . This information could be helpful in understanding the purine metabolism of various organisms and also the metabolic activity of important human pathogens in the persistent state .

生化学分析

Biochemical Properties

2-Methyladenosine plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it is involved in the methylation process catalyzed by specific methyltransferases . The nature of these interactions often involves the transfer of a methyl group to the adenosine molecule, altering its properties and influencing its interactions with other molecules .

Cellular Effects

The effects of 2-Methyladenosine on various types of cells and cellular processes are diverse. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . For example, it can modulate the stability of certain mRNAs, thereby influencing their translation and the subsequent protein synthesis .

Molecular Mechanism

The molecular mechanism of 2-Methyladenosine involves its interactions at the molecular level. It can bind to specific biomolecules, influence enzyme activity, and induce changes in gene expression . For instance, it can bind to specific sites on RNA, influencing its structure and function .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 2-Methyladenosine can change over time. It has been observed that the stability of this compound can influence its long-term effects on cellular function . Additionally, its degradation products can also have biological effects .

Dosage Effects in Animal Models

In animal models, the effects of 2-Methyladenosine can vary with different dosages. While low doses might have minimal effects, high doses could potentially lead to toxic or adverse effects

Metabolic Pathways

2-Methyladenosine is involved in several metabolic pathways. It interacts with various enzymes and cofactors, and can influence metabolic flux or metabolite levels . For example, it is involved in the methylation pathways where it serves as a substrate for specific methyltransferases .

Transport and Distribution

The transport and distribution of 2-Methyladenosine within cells and tissues involve specific transporters and binding proteins . These proteins can influence its localization or accumulation within the cell .

Subcellular Localization

The subcellular localization of 2-Methyladenosine can influence its activity or function. It can be directed to specific compartments or organelles based on targeting signals or post-translational modifications . This localization can influence its interactions with other molecules and its overall function within the cell .

特性

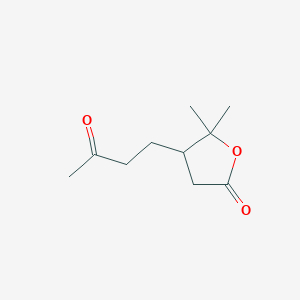

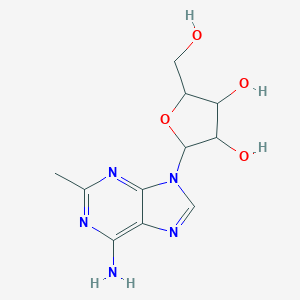

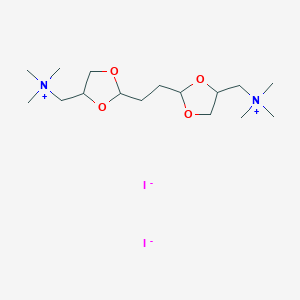

IUPAC Name |

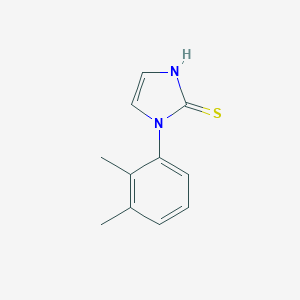

2-(6-amino-2-methylpurin-9-yl)-5-(hydroxymethyl)oxolane-3,4-diol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15N5O4/c1-4-14-9(12)6-10(15-4)16(3-13-6)11-8(19)7(18)5(2-17)20-11/h3,5,7-8,11,17-19H,2H2,1H3,(H2,12,14,15) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IQZWKGWOBPJWMX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)CO)O)O)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15N5O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30937052 | |

| Record name | 2-Methyl-9-pentofuranosyl-9H-purin-6-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30937052 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

281.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

16526-56-0 | |

| Record name | 2-Methyladenosine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=93499 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Methyl-9-pentofuranosyl-9H-purin-6-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30937052 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-Cyclohexyl-3-[(3-nitro-P-tolyl)sulphonyl]urea](/img/structure/B93128.png)

![1-[Amino(propoxy)phosphoryl]oxypropane](/img/structure/B93147.png)